molecular formula C12H19N3O3 B1382749 (3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1220039-66-6

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1382749
CAS No.: 1220039-66-6
M. Wt: 253.3 g/mol
InChI Key: HXZCIGYDZLPXBR-UHFFFAOYSA-N
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Description

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C12H19N3O3 and a molecular weight of 253.3 g/mol. It is a brown solid with a purity of 97%

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-amino-6-ethoxypyridin-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • N-oxide derivatives from oxidation reactions.

  • Amines or other reduced derivatives from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a building block for the development of bioactive molecules.

  • Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

  • N- (2-Chloro-3-formyl-4-pyridinyl)carbamic acid tert-butyl ester: This compound has a similar structure but with a chlorine atom and a formyl group, leading to different reactivity and applications.

  • N- [2-Chloro-3-hydroxypyridin-4-yl]carbamic acid tert-butyl ester: This compound has a hydroxyl group instead of an ethoxy group, resulting in different chemical properties and uses.

The uniqueness of This compound lies in its specific functional groups and their impact on its reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(3-amino-6-ethoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-5-17-9-7-6-8(13)10(14-9)15-11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCIGYDZLPXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

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